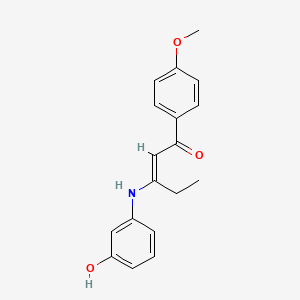![molecular formula C17H25N3O3 B15010373 2-[(2E)-2-(4-butoxybenzylidene)hydrazinyl]-N-butyl-2-oxoacetamide](/img/structure/B15010373.png)
2-[(2E)-2-(4-butoxybenzylidene)hydrazinyl]-N-butyl-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2E)-2-(4-butoxybenzylidene)hydrazinyl]-N-butyl-2-oxoacetamide is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a butoxybenzylidene group attached to a hydrazinyl moiety, which is further connected to a butyl-2-oxoacetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(4-butoxybenzylidene)hydrazinyl]-N-butyl-2-oxoacetamide typically involves the condensation reaction between 4-butoxybenzaldehyde and N-butyl-2-oxoacetamide hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete condensation. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2E)-2-(4-butoxybenzylidene)hydrazinyl]-N-butyl-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile at ambient or elevated temperatures.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Substituted hydrazones with different nucleophilic groups.
Wissenschaftliche Forschungsanwendungen
2-[(2E)-2-(4-butoxybenzylidene)hydrazinyl]-N-butyl-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of certain microorganisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
Wirkmechanismus
The mechanism of action of 2-[(2E)-2-(4-butoxybenzylidene)hydrazinyl]-N-butyl-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This can result in the disruption of essential cellular processes, such as DNA replication and protein synthesis, ultimately leading to cell death. Additionally, the compound’s hydrazone moiety can undergo redox reactions, generating reactive oxygen species that contribute to its cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
2-[(2E)-2-(4-butoxybenzylidene)hydrazinyl]-N-butyl-2-oxoacetamide can be compared with other similar compounds, such as:
2-[(2E)-2-(4-butoxybenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide: Similar structure but with a methylphenyl group instead of a butyl group.
2-[(2E)-2-(4-butoxybenzylidene)hydrazinyl]-N-(4-ethoxyphenyl)-2-oxoacetamide: Contains an ethoxyphenyl group instead of a butyl group.
N-cyclohexyl-2-[(2E)-2-{4-[(4-nitrobenzyl)oxy]benzylidene}hydrazino]-2-oxoacetamide: Features a cyclohexyl group and a nitrobenzyl group, providing different chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C17H25N3O3 |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
N'-[(E)-(4-butoxyphenyl)methylideneamino]-N-butyloxamide |
InChI |
InChI=1S/C17H25N3O3/c1-3-5-11-18-16(21)17(22)20-19-13-14-7-9-15(10-8-14)23-12-6-4-2/h7-10,13H,3-6,11-12H2,1-2H3,(H,18,21)(H,20,22)/b19-13+ |
InChI-Schlüssel |
BFNLFZLREQPCLE-CPNJWEJPSA-N |
Isomerische SMILES |
CCCCNC(=O)C(=O)N/N=C/C1=CC=C(C=C1)OCCCC |
Kanonische SMILES |
CCCCNC(=O)C(=O)NN=CC1=CC=C(C=C1)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[2-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15010294.png)
![N-(4-methylphenyl)-2-[3-(phenylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B15010303.png)
![3-chloro-N-(2,5-dichlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15010309.png)
![N-cyclohexyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B15010317.png)

![6-Amino-4-(anthracen-9-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15010327.png)
![3-methoxy-N-(4-methoxyphenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B15010333.png)
![(4-chlorophenyl)[5-(4-fluorophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B15010337.png)


![1-[(2-chloro-5-nitrophenyl)sulfonyl]-1H-benzotriazole](/img/structure/B15010371.png)
![2-(2-Methoxy-2-oxoethyl)-1,6-dimethylpyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B15010374.png)
![(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B15010381.png)
![6-Amino-3-tert-butyl-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15010403.png)
